Synthesis, Structural Elucidation, and Supramolecular Applications of 1,10-Diazacyclooctadecane
Synthesis, Structural Elucidation, and Supramolecular Applications of 1,10-Diazacyclooctadecane
Executive Overview
1,10-Diazacyclooctadecane is an 18-membered macrocyclic diamine that serves as a foundational scaffold in supramolecular chemistry and advanced drug delivery[1]. Unlike oxygen-rich crown ethers, the all-carbon backbone between the nitrogen heteroatoms provides unique lipophilicity, while the secondary amines offer versatile sites for functionalization. This technical guide provides an in-depth analysis of its synthesis via high-dilution principles, crystallographic properties, and its recent emergence as a core structural motif in targeted anticancer drug carriers.
Synthetic Methodology: The Core Protocol
The synthesis of 1,10-diazacyclooctadecane is a masterclass in controlling reaction kinetics to favor intramolecular cyclization over intermolecular polymerization. The protocol is divided into two phases: macrolactamization and global hydride reduction[1].
Phase 1: High-Dilution Macrolactamization
To synthesize the intermediate 1,10-diazacyclooctadecane-2,9-dione, the reaction relies on the simultaneous condensation of an 8-carbon diacid chloride with an 8-carbon diamine[1].
Step-by-Step Protocol:
-
Setup: Equip a 12-L, 4-necked round-bottomed flask with a mechanical stirrer and two pressure-equalizing dropping funnels[1].
-
Solvent Preparation: Add 4.0 L of dry solvent to the flask and stir vigorously. (Expert Note: While the original procedure utilizes benzene[1], modern safety standards mandate the use of toluene due to benzene's established carcinogenicity).
-
Reagent Preparation:
-
Solution A: Dissolve 33.8 g (0.160 mol) of suberyl dichloride in 2.0 L of toluene.
-
Solution B: Dissolve 48.2 g (0.335 mol) of 1,8-diaminooctane in 2.0 L of toluene.
-
-
Simultaneous Addition: Add Solutions A and B simultaneously over a 6–7 hour period at room temperature under a static nitrogen atmosphere[1].
-
Isolation: Stir the suspension overnight. Filter the resulting white solid, wash with toluene, and extract continuously (via Soxhlet) with boiling toluene for 3 days to remove linear oligomers.
-
Yield: Filtration of the cooled extract yields 51–52% of crude 1,10-diazacyclooctadecane-2,9-dione (m.p. 198–201 °C)[1].
Causality & Expert Insight: Why use such extreme volumes (8 liters total)? The formation of an 18-membered ring is entropically unfavorable. By utilizing the high-dilution principle , the steady-state concentration of the reactive mono-condensed intermediate remains exceedingly low. This ensures that the two unreacted ends of the same molecule find each other (intramolecular cyclization) before colliding with another molecule (intermolecular polymerization)[1].
Phase 2: Global Hydride Reduction
The macrolactam must be reduced to the secondary amine to yield the final diazamacrocycle[1].
Step-by-Step Protocol:
-
Setup: In a 500-mL round-bottomed flask, suspend 3.8 g (0.10 mol) of Lithium Aluminum Hydride (LiAlH₄) in 150 mL of dry Tetrahydrofuran (THF) under nitrogen[1].
-
Addition: Gradually add 14.1 g (0.050 mol) of 1,10-diazacyclooctadecane-2,9-dione through a solid addition funnel[1].
-
Reflux: Heat the mixture at reflux for 48 hours[1].
-
Quenching & Distillation: Quench the excess hydride carefully (the Fieser method is recommended). Extract the basic aqueous phase, dry the organic layer, and distill the residue under reduced pressure.
-
Yield: Pure 1,10-diazacyclooctadecane is collected at 120–130 °C (0.05 mm Hg) with a 75% yield (m.p. 59–61 °C)[1].
Causality & Expert Insight: Amides are highly stable due to resonance stabilization. Milder reducing agents (like NaBH₄) are completely ineffective here. LiAlH₄ provides the highly nucleophilic hydride required to attack the carbonyl carbon, forming a hemiaminal intermediate that collapses into an iminium ion before final reduction. The extended 48-hour reflux is critical; premature termination results in mono-lactam impurities[1].
In-Process Validation:
To validate the completion of the reduction, utilize FT-IR spectroscopy. The protocol is considered successful when the intense lactam carbonyl stretch (
Fig 1. Synthetic workflow of 1,10-diazacyclooctadecane via high-dilution macrolactamization.
Structural and Crystallographic Profile
The unsubstituted 1,10-diazacyclooctadecane exhibits profound conformational flexibility. However, crystallographic data from its closely related heteroatom analog, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (Diaza-18-crown-6), provides a robust structural model[2],[3].
According to the[2], the 18-membered ring crystallizes in a conformation that strictly minimizes transannular steric clashes. The nitrogen atoms undergo rapid inversion in solution, but in the solid state, their lone pairs are typically oriented outward or coordinated to solvent molecules, maximizing their potential for hydrogen bonding.
Crystallography of Advanced Functionalized Derivatives
When the secondary amines of the diazamacrocycle are functionalized, the crystal structure changes dramatically. A prime example is the recently developed drug carrier TN (1,10-N,N'-bis-(β-D-ureidocellobiosyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecane)[4],[5]. Computational modeling and crystallographic studies reveal that TN adopts a highly compact geometry[5]. This compactness is enforced by up to eight intramolecular hydrogen bonds between the bulky cellobiose units, which restricts the macrocyclic cavity and forces the molecule to act as a surface-binding host[5].
Advanced Applications: Supramolecular Drug Delivery
The most cutting-edge application of the 1,10-diazacyclooctadecane scaffold lies in its use as a supramolecular carrier for highly toxic or unstable anticancer drugs[6],[7].
The TN Carrier System
Researchers have utilized the TN macrocycle to complex with alkylating agents such as Carmustine [4], Treosulfan [8], and Dacarbazine [7].
Unlike traditional cyclodextrins that encapsulate drugs within a hydrophobic cavity, the TN carrier forms a 1:1 non-inclusion complex [5]. Because the macrocyclic cavity is sterically blocked by intramolecular hydrogen bonds, the anticancer drugs bind to the exterior of the carrier. This interaction is mediated by a dense network of intermolecular hydrogen bonds involving the urea bridges, sugar hydroxyl groups, and the diazacrown ether moieties[7].
Thermodynamics of Complexation
Conductometric measurements and Density Functional Theory (DFT) calculations confirm that the complexation between the diazamacrocycle derivative and these drugs is spontaneous, highly exothermic, and entirely enthalpy-driven[7]. This thermodynamic stabilization prevents the premature degradation of photosensitive drugs (like Dacarbazine) and mitigates the off-target toxicity of aggressive alkylating agents[7].
Fig 2. Thermodynamic pathway of TN macrocycle complexation with anticancer agents.
Quantitative Data Summaries
The following table synthesizes the critical physicochemical and thermodynamic parameters of 1,10-diazacyclooctadecane and its advanced supramolecular complexes.
| Parameter | Compound / System | Value / Characteristic | Analytical Method |
| Boiling Point | 1,10-Diazacyclooctadecane | 120–130 °C (at 0.05 mm Hg) | Vacuum Distillation[1] |
| Melting Point | 1,10-Diazacyclooctadecane | 59–61 °C | Capillary Melting[1] |
| Melting Point | 1,10-Diazacyclooctadecane-2,9-dione | 198–201 °C | Capillary Melting[1] |
| Stoichiometry | TN : Carmustine Complex | 1:1 (Non-inclusion) | NMR / Conductometry[4],[5] |
| Complexation Thermodynamics | TN : Dacarbazine Complex | Spontaneous, Exothermic ( | Conductometry / DFT[7] |
References
-
Park, C. H.; Simmons, H. E. "Macrocyclic Diimines: 1,10-Diazacyclooctadecane". Organic Syntheses. Source: orgsyn.org. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72805, Diaza-18-crown-6". Source: pubchem.ncbi.nlm.nih.gov. URL:[Link]
-
Hoelm, M., et al. "Combined Theoretical and Experimental Investigations: Design, Synthesis, Characterization, and In Vitro Cytotoxic Activity Assessment of a Complex of a Novel Ureacellobiose Drug Carrier with the Anticancer Drug Carmustine". Molecules. Source: mdpi.com. URL:[Link]
-
Hoelm, M., et al. "Theoretical and preliminary experimental investigations on the interactions between sugar cryptand and treosulfan". Scientific Reports. Source: nature.com. URL: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diaza-18-crown-6 | C12H26N2O4 | CID 72805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diaza-18-crown-6 | C12H26N2O4 | CID 72805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciprofiles.com [sciprofiles.com]
- 8. researchgate.net [researchgate.net]
